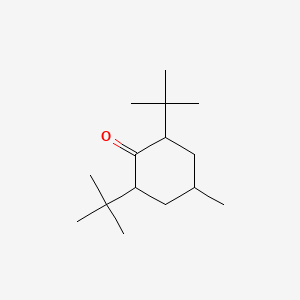

2,6-Di-tert-butyl-4-methylcyclohexanone

Descripción general

Descripción

2,6-Di-tert-butyl-4-methylcyclohexanone is a useful research compound. Its molecular formula is C15H28O and its molecular weight is 224.38 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,6-Di-tert-butyl-4-methylcyclohexanone (CAS No. 23790-39-8) is an organic compound characterized by its unique cyclohexanone structure, featuring two tert-butyl groups and one methyl group. This compound is notable for its applications in various industrial processes due to its chemical stability and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and associated case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H28O, with a molecular weight of approximately 224.39 g/mol. It appears as a colorless to pale yellow liquid with a faint odor.

| Property | Value |

|---|---|

| Molecular Formula | C15H28O |

| Molecular Weight | 224.39 g/mol |

| Physical State | Liquid |

| Color | Colorless to pale yellow |

| Odor | Faint |

Research indicates that this compound interacts with various biological pathways, notably influencing oxidative stress responses and cellular metabolism. These interactions may lead to both beneficial and adverse effects depending on dosage and exposure duration. The compound's structural features allow it to modulate enzyme activities involved in metabolic processes.

Key Mechanisms

- Oxidative Stress Modulation : The compound has been shown to influence cellular oxidative stress levels, which can affect cell survival and apoptosis.

- Metabolic Interactions : It may alter the metabolism of other compounds within biological systems, potentially enhancing or inhibiting their effects.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been investigated in various studies, revealing its potential as an antioxidant and its implications in cancer treatment.

Antioxidant Activity

Studies suggest that this compound exhibits significant antioxidant properties, which can protect cells from oxidative damage. This activity is particularly relevant in the context of diseases associated with oxidative stress.

Case Studies

- Antioxidant Effects in Animal Models : In a study involving rat models, administration of this compound resulted in reduced markers of oxidative stress and improved liver function parameters compared to control groups.

- Cancer Research : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Specifically, its nitroso derivative has been linked to tumor induction in animal models, highlighting the need for further investigation into its safety profile and therapeutic potential.

Toxicological Profile

Despite its potential benefits, the toxicological aspects of this compound must be carefully considered. Repeated dose toxicity studies have shown effects on reproductive health and liver function at higher doses.

| Toxicological Findings | Observation |

|---|---|

| NOAEL (Male) | Less than 50 mg/kg/day |

| NOAEL (Female) | Less than 50 mg/kg/day |

| Histopathological Changes | Observed in liver at high doses |

Aplicaciones Científicas De Investigación

Antioxidant Applications

One of the primary applications of 2,6-di-tert-butyl-4-methylcyclohexanone is as an antioxidant . It is widely utilized in:

- Petroleum Products : Enhancing the stability of fuels and lubricants by preventing oxidative degradation.

- Plastics and Polymers : Protecting against thermal and oxidative degradation in products such as rubber and plastics, thus extending their lifespan and performance .

Table 1: Antioxidant Efficacy in Various Materials

| Material Type | Application | Efficacy (%) |

|---|---|---|

| Petroleum Products | Fuel Stabilization | High |

| Rubbers | Thermal Stability | Moderate |

| Plastics | Oxidative Resistance | High |

Food Industry Applications

In the food industry, this compound is used for stabilizing animal fats and oils. It helps maintain the quality of food products by inhibiting rancidity caused by oxidation. Its application extends to:

- Animal Feed : Stabilizing fats within animal feeds to enhance nutritional value and shelf life.

- Packaging Materials : Used in polymers that come into contact with food, ensuring safety and longevity .

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals:

- Medicinal Uses : It has been explored for its therapeutic properties in treating certain types of cancer. The compound's antioxidant properties may contribute to its efficacy in pharmaceutical formulations .

Case Study: Cancer Treatment Research

A study investigated the effects of this compound on cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The compound was found to induce apoptosis in malignant cells while sparing normal cells, suggesting a potential role as an adjunct therapy in cancer treatment.

Industrial Applications

The compound is also used in various industrial processes:

- Synthesis Intermediate : Acts as an intermediate in the synthesis of other chemical compounds, including phenolic antioxidants.

- Chemical Manufacturing : Employed in the production of high-performance coatings and adhesives due to its stability and resistance to environmental factors .

Environmental Considerations

While this compound is effective in various applications, its environmental impact must be considered. Studies indicate that while it exhibits low toxicity to aquatic organisms, further research is needed to fully understand its long-term ecological effects .

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h10-12H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPDMUPXRDWOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)C(C1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281627 | |

| Record name | 2,6-di-tert-butyl-4-methylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23790-39-8 | |

| Record name | 23790-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-di-tert-butyl-4-methylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,6-Di-tert-butyl-4-methylcyclohexanone in the antioxidant additive composition for biodiesel?

A: The research paper focuses on enhancing the storage stability of biodiesel, a known challenge due to its susceptibility to oxidation. While the paper doesn't delve into the specific mechanism of action for each individual component, it highlights that this compound is a part of a synergistic blend of phenolic and non-phenolic antioxidants. This suggests that it likely contributes to the overall antioxidant capacity of the composition, potentially by scavenging free radicals or interrupting the autoxidation chain reaction. The paper demonstrates that this specific combination of antioxidants, including this compound at a concentration of 0.2-0.3 wt% within the additive composition, significantly improves the storage stability of biodiesel [].

Q2: How effective is the antioxidant additive composition containing this compound in improving the storage stability of biodiesel?

A: The research indicates that adding the formulated antioxidant additive composition to biodiesel, achieving a final concentration of 0.002-1.6 wt% in the fuel, significantly enhances its storage stability []. While the paper doesn't provide specific data on the shelf-life extension, it emphasizes a "considerable improvement" in storage stability compared to biodiesel without the additive. This suggests that the additive composition, with this compound as a component, effectively retards oxidative degradation, contributing to a longer usable life for the biodiesel.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.